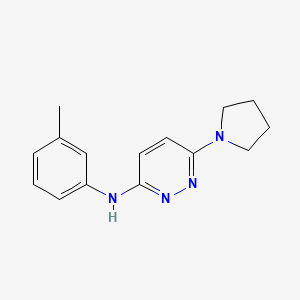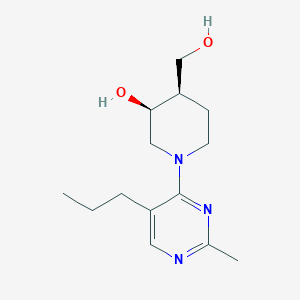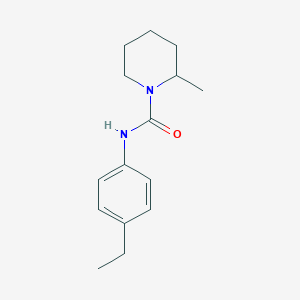![molecular formula C25H26N2O B5490354 3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide, commonly known as DPPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is widely used in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of DPPP is complex and involves multiple targets. It has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of various cellular functions. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
DPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and neurotransmitter release through its interaction with the sigma-1 receptor. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPPP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. However, one limitation of using DPPP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many possible future directions for research involving DPPP. One potential direction is to explore the use of DPPP as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the role of DPPP in the modulation of calcium signaling and protein folding, which could have implications for the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, DPPP is a synthetic compound that has unique properties and mechanisms of action that make it a useful tool for scientific research. It has been shown to have a high affinity for the sigma-1 receptor and to inhibit the activity of the voltage-gated sodium channel. DPPP has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many possible future directions for research involving DPPP, including its use as a therapeutic agent for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of DPPP involves the reaction between 3-bromoacetophenone and 3-(1-pyrrolidinyl)aniline in the presence of a palladium catalyst. The reaction yields DPPP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPPP is widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. DPPP has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Propriétés
IUPAC Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(26-22-14-9-15-23(18-22)27-16-7-8-17-27)19-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,9-15,18,24H,7-8,16-17,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYFLXHLGQOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)

![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5490304.png)

![2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)
![1-[(5-chloro-2-thienyl)carbonyl]azocane](/img/structure/B5490365.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)